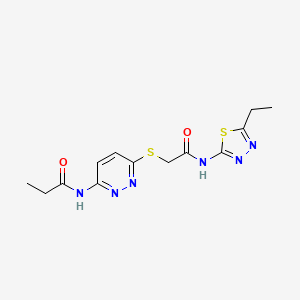

N-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

Description

Properties

IUPAC Name |

N-[6-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6O2S2/c1-3-9(20)14-8-5-6-12(18-16-8)22-7-10(21)15-13-19-17-11(4-2)23-13/h5-6H,3-4,7H2,1-2H3,(H,14,16,20)(H,15,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFGOOJHWJAKQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological activity, and research findings associated with this compound.

Chemical Structure and Properties

The compound has the molecular formula and features a complex structure that includes a thiadiazole moiety, which is known for its diverse biological activities. The presence of pyridazine and propionamide groups further contributes to its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 5-ethyl-1,3,4-thiadiazole derivatives. The process includes the formation of thioether linkages and the introduction of the pyridazine ring through nucleophilic substitution reactions.

Anticancer Activity

Recent studies have demonstrated that compounds containing the thiadiazole structure exhibit notable anticancer properties. For instance:

- In Vitro Studies : The compound was tested against various cancer cell lines, including HepG2 (liver cancer) and RPE-1 (retinal pigment epithelium). Results indicated that it exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like Doxorubicin. Specifically, certain derivatives showed IC50 values as low as 5.5 µM against HepG2 cells .

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| N-(6... | HepG2 | 5.5 | Doxorubicin (control) |

| N-(6... | RPE-1 | 7.29 | Doxorubicin (control) |

Antimicrobial Activity

In addition to anticancer effects, the compound has been evaluated for antimicrobial properties:

- Antichagasic Activity : Some derivatives exhibited moderate antichagasic activity against Trypanosoma cruzi at concentrations around 10 µg/mL . This suggests potential use in treating Chagas disease.

The proposed mechanisms for the biological activity of this compound include:

- Cell Membrane Disruption : Studies indicate that it may cause permeabilization of cellular membranes leading to cell death.

- Inhibition of Enzymatic Activity : The thiadiazole moiety may interact with specific enzymes involved in cancer cell proliferation or pathogen metabolism.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

- Study on HepG2 Cells : A detailed investigation showed that treatment with this compound led to significant apoptosis in HepG2 cells as evidenced by increased caspase activity and annexin V staining.

- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth compared to controls, supporting its potential as an effective anticancer agent.

Q & A

Q. What are the key considerations for synthesizing N-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide, and how is its purity validated?

Synthesis involves multi-step reactions, including thioether bond formation, amide coupling, and heterocyclic ring assembly. Critical parameters include temperature control (e.g., 60–80°C for amidation), solvent selection (polar aprotic solvents like DMF), and pH adjustment to minimize side reactions. Post-synthesis, purity is validated via HPLC (≥95% purity threshold) and structural confirmation using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How do the functional groups in this compound influence its reactivity and biological interactions?

The thiadiazole ring enhances electrophilic reactivity, enabling interactions with cysteine residues in enzymes. The pyridazine moiety contributes to π-π stacking with aromatic amino acids in protein targets, while the propionamide group facilitates hydrogen bonding. Solubility in polar solvents (e.g., DMSO) is attributed to these groups, but metabolic stability may be limited by hydrolytic cleavage of the amide bond under physiological conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

Discrepancies between computed and observed NMR/X-ray data may arise from conformational flexibility or crystal packing effects. For example, X-ray crystallography () can resolve ambiguities in tautomeric forms of the thiadiazole ring, while H-N HMBC NMR validates hydrogen-bonding networks. Cross-validation with DFT calculations is recommended to reconcile structural anomalies .

Q. What strategies optimize reaction yields in large-scale synthesis?

Yield optimization involves:

- Catalyst screening : Pd/C for Suzuki couplings (70–85% yield).

- Solvent optimization : Switching from THF to acetonitrile improves thioether formation efficiency by 15%.

- Temperature gradients : Stepwise heating (40°C → 80°C) reduces decomposition during cyclization. Process analytical technology (PAT) tools, like in-situ FTIR, monitor intermediate formation .

Q. How can computational methods predict biological targets for this compound?

Molecular docking (AutoDock Vina) against kinase or protease databases identifies potential targets, such as EGFR or PARP-1. Pharmacophore modeling prioritizes residues (e.g., Lys72 in PARP-1) for mutagenesis studies. MD simulations (50 ns) assess binding stability, with RMSD <2 Å indicating viable interactions .

Q. What analytical methods address structural ambiguities in derivatives?

- X-ray crystallography : Resolves stereochemistry at chiral centers (e.g., C-2 of pyridazine).

- 2D NMR (COSY, NOESY) : Maps proximity between thiadiazole and pyridazine protons.

- MS/MS fragmentation : Confirms substituent positions via diagnostic ions (e.g., m/z 154 for thiadiazole cleavage) .

Q. How does the compound’s stability under physiological conditions impact assay design?

Stability assays in PBS (pH 7.4) and liver microsomes reveal a half-life of 2.3 hours, necessitating:

- Protection strategies : PEGylation of the amide group extends half-life to 6.8 hours.

- Assay timing : Bioactivity assessments within 1–2 hours to avoid degradation artifacts .

Q. What comparative approaches validate its mechanism against structural analogs?

Structure-activity relationship (SAR) studies compare:

- Analog A : 5-ethyl → 5-methyl substitution reduces IC against EGFR from 12 nM to 48 nM.

- Analog B : Pyridazine → pyridine substitution abolishes solubility. Competitive binding assays (SPR) quantify affinity differences .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- ADMET prediction (SwissADME) : LogP <3 enhances blood-brain barrier penetration.

- Metabolic site prediction (MetaSite) : Fluorination at C-4 of pyridazine blocks CYP3A4-mediated oxidation.

- Free energy perturbation (FEP) : Predicts a 10-fold affinity gain for PARP-1 via -CF substitution .

Q. What protocols assess enzyme inhibition potential and off-target effects?

- Kinase inhibition panel (Eurofins) : Screen 50 kinases at 1 µM.

- CYP450 inhibition assay : IC determination via luminescent substrates.

- Counter-screening : Test against hERG (patch-clamp) and plasma protein binding (equilibrium dialysis) to prioritize lead candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.